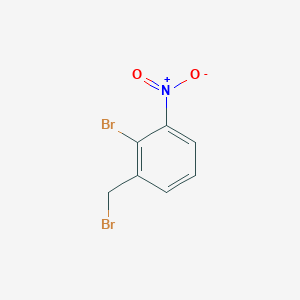

2-Bromo-1-(bromomethyl)-3-nitrobenzene

Description

Contextual Significance of Halogenated Nitroaromatic Compounds in Contemporary Organic Chemistry

Halogenated nitroaromatic compounds represent a fundamentally important class of reagents and intermediates in modern organic chemistry. researchgate.netresearchgate.net Their significance stems from the unique interplay between the nitro group and the halogen substituent(s) on the aromatic ring. The nitro group is strongly electron-withdrawing, which deactivates the benzene (B151609) ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution. scispace.comgay.solutions This electronic effect is crucial for directing the regioselectivity of reactions and for increasing the acidity of adjacent protons.

These compounds serve as foundational materials in the production of a wide array of industrial and specialty chemicals. researchgate.netnih.gov They are pivotal starting materials for synthesizing agrochemicals (such as pesticides and herbicides), pharmaceuticals, dyes, and pigments. researchgate.netnih.gov A common and critical application is the selective catalytic reduction of the nitro group to an amine, yielding halogenated anilines. researchgate.net These anilines are versatile precursors for a vast range of fine chemicals and active pharmaceutical ingredients. researchgate.net The carbon-halogen bond provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), enabling the construction of complex carbon skeletons. medchemexpress.eu The combination of these reactive sites makes halogenated nitroaromatics versatile platforms for molecular elaboration. gay.solutions

Overview of Research Trajectories for 2-Bromo-1-(bromomethyl)-3-nitrobenzene

Research involving this compound, also known by its synonym 2-Bromo-6-nitrobenzyl bromide, focuses on its utility as a bifunctional electrophile in the synthesis of heterocyclic systems and other complex organic scaffolds. chemicalbook.com The presence of two distinct carbon-bromine bonds—one attached directly to the aromatic ring and a more reactive benzylic bromide—allows for sequential and selective reactions.

Detailed research findings indicate that this compound is a reagent used in the preparation of 3- and 4-substituted indoles. chemicalbook.com This synthesis likely proceeds via reaction with a suitable nucleophile, followed by cyclization, leveraging the reactivity of the bromomethyl group. Furthermore, it has been employed as a reagent in the synthesis of acid photogenerators, which are critical components in photolithography for electronics manufacturing. chemicalbook.com

The synthesis of this compound itself has been documented, starting from 2-Bromo-6-nitrotoluene. The transformation involves a free-radical bromination of the methyl group, typically using N-Bromosuccinimide (NBS) in the presence of a radical initiator and light or heat. chemicalbook.comchemicalbook.com

While direct research on this specific isomer can be limited, the synthetic utility of its structural motifs is well-established through related molecules. For instance, the closely related intermediate, Methyl 2-(bromomethyl)-3-nitrobenzoate, is a crucial component in the multi-step synthesis of Lenalidomide, an important immunomodulatory drug. chemicalbook.comgoogle.com This underscores the value of the 2-(bromomethyl)-3-nitrobenzene framework in constructing pharmaceutically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 58579-54-7 chemicalbook.comnih.gov |

| Molecular Formula | C₇H₅Br₂NO₂ chemicalbook.comnih.gov |

| Molecular Weight | 294.93 g/mol chemicalbook.comnih.gov |

| Melting Point | 60-64 °C chemsrc.com |

| Boiling Point | 320.6±27.0 °C (Predicted) chemsrc.com |

| Density | 2.006±0.06 g/cm³ (Predicted) chemsrc.com |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Bromo-6-nitrobenzyl bromide |

| 2-Bromo-6-nitrotoluene |

| 3-aminopiperidine-2,6-dione hydrochloride |

| Indole |

| Lenalidomide |

| Methyl 2-(bromomethyl)-3-nitrobenzoate |

| N-Bromosuccinimide |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(bromomethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMFSHMCSISIQIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454015 | |

| Record name | 2-bromo-1-bromomethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82617-49-0 | |

| Record name | 2-bromo-1-bromomethyl-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1 Bromomethyl 3 Nitrobenzene

Transformations of the Aromatic Nitro Group

The nitro group on the benzene (B151609) ring is a key functional handle that can be transformed into other functionalities, most notably an amino group, through reduction.

The conversion of the aromatic nitro group to an amino group (-NH₂) is a fundamental and widely used reaction in the synthesis of anilines. openstax.orgwikipedia.org Several methods are available, with the choice often depending on the presence of other functional groups in the molecule.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst. Palladium on carbon (Pd/C) is a common choice, though it carries the risk of causing dehalogenation (cleavage of the C-Br bonds). commonorganicchemistry.com Raney Nickel is another effective catalyst that is often preferred for substrates containing aromatic halogens as it is less likely to induce dehalogenation. commonorganicchemistry.com

Chemical Reduction : This approach uses metals in acidic media to achieve the reduction. Reagents such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of hydrochloric acid (HCl) are effective and offer high chemoselectivity. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent that can reduce nitro groups while leaving other reducible functionalities intact. commonorganicchemistry.com These methods are often advantageous for complex molecules where catalytic hydrogenation might affect other parts of the molecule.

| Method | Reagents | Key Characteristics |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Efficient; risk of dehalogenation with Pd/C. commonorganicchemistry.com |

| Chemical Reduction (Metal/Acid) | Fe/HCl, Zn/HCl, Sn/HCl | High chemoselectivity; tolerates halogen substituents. commonorganicchemistry.com |

| Chemical Reduction (Salt) | SnCl₂ | Mild conditions; good for sensitive substrates. commonorganicchemistry.com |

The nitro group is a powerful electron-withdrawing group (EWG), exerting its influence through both the inductive effect (-I) and the resonance effect (-M). quora.comnumberanalytics.com This has profound consequences for the reactivity of the entire molecule.

Influence on the Aromatic Ring : The nitro group strongly deactivates the benzene ring towards electrophilic aromatic substitution by withdrawing electron density, making the ring less nucleophilic. numberanalytics.commsu.edu Conversely, it activates the ring towards nucleophilic aromatic substitution (SₙAr), particularly when positioned ortho or para to a suitable leaving group like the aromatic bromine. stackexchange.com In 2-Bromo-1-(bromomethyl)-3-nitrobenzene, the nitro group is meta to the aromatic bromine, meaning its ability to stabilize the Meisenheimer complex intermediate is limited, and thus its activating effect on SₙAr at the C-Br bond is significantly weaker than if it were in the ortho or para position. stackexchange.com

Influence on the Benzylic Bromide : The electron-withdrawing nature of the nitro group also modulates the reactivity of the bromomethyl side chain. By pulling electron density from the ring, it increases the electrophilicity of the benzylic carbon atom. This enhances its susceptibility to attack by nucleophiles in an Sₙ2 reaction. The EWG effect destabilizes the positive charge of a potential carbocation intermediate, further disfavoring an Sₙ1 pathway. pearson.com Kinetic studies on related systems have shown that electron-withdrawing groups on the benzyl (B1604629) halide substrate generally increase the rate of Sₙ2 reactions. researchgate.net

Radical and Redox Mediated Processes

The presence of the nitro group and the benzylic bromide structure in this compound allows for its participation in radical and redox-mediated reactions. These pathways offer alternative reactivity patterns compared to traditional nucleophilic substitution, often proceeding through highly reactive radical intermediates.

The synthesis of benzylic bromides, including derivatives like this compound, often involves a free radical chain mechanism. byjus.com This type of reaction is typically initiated by light (UV) or a radical initiator, which causes the homolytic cleavage of a bromine molecule (Br₂) into two bromine radicals (Br•). byjus.comyoutube.com

The mechanism proceeds through three key stages:

Initiation: The process begins with the generation of bromine radicals. byjus.com Br₂ → 2 Br•

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the precursor, 2-bromo-3-nitrotoluene, to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). youtube.com This benzylic radical then reacts with a molecule of Br₂ to yield the product, this compound, and a new bromine radical, which continues the chain reaction. youtube.com

R-CH₃ + Br• → R-CH₂• + HBr

R-CH₂• + Br₂ → R-CH₂Br + Br•

Termination: The chain reaction is terminated when any two radical species combine. byjus.comyoutube.com This can occur in several ways, depleting the radicals available for propagation. byjus.com

Br• + Br• → Br₂

R-CH₂• + Br• → R-CH₂Br

R-CH₂• + R-CH₂• → R-CH₂-CH₂-R

A documented industrial synthesis process for o-nitrobenzyl bromide, a structurally similar compound, utilizes a free radical bromination reaction with o-nitrotoluene as the starting material. google.com This process employs a combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) as the brominating agent, with Azobisisobutyronitrile (AIBN) serving as the radical initiator. google.com The reaction is carefully controlled to ensure high selectivity for the monobrominated product and prevent the formation of dibromide byproducts. google.com

Table 1: Key Stages in Free Radical Bromination

| Stage | Description | General Equation Example |

|---|---|---|

| Initiation | Formation of initial radical species, typically by homolytic cleavage of a weak bond using UV light or a chemical initiator like AIBN. | Br₂ --(UV light)--> 2 Br• |

| Propagation | A two-step cycle where a radical reacts with a stable molecule to form a product and a new radical, which continues the chain. | 1. R-H + Br• → R• + HBr2. R• + Br₂ → R-Br + Br• |

| Termination | The consumption of radicals without generating new ones, thereby ending the chain reaction. This occurs when two radicals combine. | R• + Br• → R-Br |

Nitrobenzyl bromides, such as this compound, are susceptible to activation through single-electron-transfer (SET) processes, which generates radical intermediates for subsequent reactions. researchgate.netntu.edu.sg This reactivity mode represents a formal polarity inversion of the typically electrophilic benzylic carbon. ntu.edu.sg

In carbene-catalyzed reductive coupling reactions, for instance, N-heterocyclic carbenes (NHCs) can facilitate the generation of nitrobenzyl radicals from nitrobenzyl bromides under reductive conditions. researchgate.netntu.edu.sg The mechanism involves the transfer of a single electron to the nitrobenzyl bromide, leading to the cleavage of the carbon-bromine bond and the formation of a nitrobenzyl radical and a bromide anion. researchgate.net

The existence of this nitrobenzyl radical intermediate has been substantiated through radical trapping experiments. When a radical trapping agent like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) is added to the reaction, a coupling adduct between TEMPO and the nitrobenzyl radical is observed, confirming the presence of the radical species. researchgate.net These SET-generated radicals can then participate in C-alkylation reactions, such as the 1,2-addition to ketones, to form new carbon-carbon bonds. researchgate.net

The propensity of a nitroaromatic compound to undergo SET is related to its reduction potential. researchgate.net The initial SET process is believed to occur on the nitrobenzyl bromide substrate, which is more easily reduced compared to other potential reactants in the system. researchgate.net

Intramolecular Interactions and Cyclization Pathways

The specific arrangement of the bromo, bromomethyl, and nitro substituents on the benzene ring of this compound creates opportunities for intramolecular interactions that can significantly influence its reactivity and open pathways to cyclic structures.

The solvolysis of benzyl halides can be influenced by neighboring groups. While ortho substituents often retard the rate of nucleophilic substitution due to steric hindrance, certain groups can accelerate the reaction through intramolecular nucleophilic assistance. nih.gov

Kinetic studies on the solvolysis of o-nitrobenzyl bromide, a compound analogous to the target molecule, have explored the role of the ortho-nitro group. nih.govnih.gov The reactivity of o-nitrobenzyl bromide was compared to its para-isomer across a wide range of solvents. In most hydroxylic organic solvents, the rates were similar. nih.gov However, the analysis using the extended Grunwald-Winstein (G-W) equation, which correlates reaction rates with solvent nucleophilicity and ionizing power, provides deeper mechanistic insight. nih.govnih.gov

The G-W equation is given by: log(k/k₀) = lN + mY where k and k₀ are the solvolysis rate constants in a given solvent and in the reference solvent (80% ethanol), respectively. N represents the solvent nucleophilicity, and Y is the solvent ionizing power. The parameters l and m indicate the sensitivity of the solvolysis to these solvent properties.

For o-nitrobenzyl bromide in solvents without fluoroalcohol, the calculated l/m ratios were significantly greater than unity. nih.govnih.gov This suggests a mechanism with considerable nucleophilic solvent assistance. However, evidence also points to the participation of the ortho-nitro group as an internal nucleophile, promoting the solvolysis through intramolecular assistance. nih.govnih.gov This participation can lead to the formation of products like o-nitrosobenzaldehyde in certain hydroxylic solvents. nih.gov This dual mechanism, involving both intermolecular and intramolecular assistance, highlights the complex role of the ortho-nitro group in solvolytic reactions. nih.gov

Table 2: Grunwald-Winstein Equation Parameters and Mechanistic Interpretation

| Parameter | Description | High Value Implies | Low Value Implies |

|---|---|---|---|

| l | Sensitivity to solvent nucleophilicity (N) | High degree of nucleophilic solvent assistance (e.g., Sₙ2 character) | Low degree of nucleophilic solvent assistance |

| m | Sensitivity to solvent ionizing power (Y) | High degree of charge separation in the transition state (e.g., Sₙ1 character) | Low degree of charge separation in the transition state |

| l/m ratio | Relative importance of nucleophilic assistance vs. ionizing power | Predominantly associative mechanism | Predominantly dissociative mechanism |

The bifunctional nature of this compound, possessing two electrophilic carbon centers (the benzylic carbon and the aromatic carbon attached to bromine), makes it a potential precursor for the synthesis of macrocyclic and heterocyclic structures.

The construction of macrocycles often relies on intramolecular cyclization reactions. nih.gov Methodologies such as transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) are powerful tools for forming the large rings characteristic of macrocycles. nih.gov For a molecule like this compound, a synthetic strategy could involve tethering a suitable dinucleophile that can react with both electrophilic sites, followed by an intramolecular cyclization step to close the ring.

Similarly, the synthesis of heterocyclic compounds frequently involves the reaction of bifunctional starting materials. nih.gov The two electrophilic sites in this compound could react with various nucleophiles containing different heteroatoms (N, O, S) to form a range of heterocyclic systems. researchgate.netresearchgate.net For example, reaction with a dinucleophile like a diamine or a mercapto-amine could lead to the formation of nitrogen- or sulfur-containing heterocyclic rings. The specific reaction conditions and the nature of the nucleophile would dictate the size and type of the resulting heterocycle. grafiati.com The distorted geometry of strained cyclic alkynes, a feature in some heterocyclic systems, leads to enhanced reactivity, including various cycloaddition reactions. chim.it

Synthetic Applications As a Chemical Intermediate

Versatile Building Block for Complex Organic Molecular Architectures

The utility of 2-Bromo-1-(bromomethyl)-3-nitrobenzene as a versatile building block stems from the differential reactivity of its functional groups. The benzylic bromide (CH₂Br) is highly susceptible to nucleophilic substitution (SN2) reactions, allowing for the straightforward attachment of carbon, oxygen, nitrogen, and sulfur nucleophiles. The aryl bromide (C-Br) is less reactive towards classical nucleophilic substitution but is an ideal handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. nih.gov This enables the formation of carbon-carbon and carbon-heteroatom bonds at this position. nih.gov

Furthermore, the nitro group (NO₂) is a strong electron-withdrawing group that influences the reactivity of the aromatic ring. It can also be chemically transformed into a variety of other functional groups, most notably an amino group (NH₂) via reduction, which can then participate in a vast range of subsequent reactions, including diazotization and amide bond formation. The ability to perform these transformations in a selective order is critical in multistep syntheses of polysubstituted aromatic compounds. nih.govsigmaaldrich.com This strategic, stepwise functionalization is essential for creating complex target molecules found in pharmaceuticals, agrochemicals, and materials science. nih.gov

**4.2. Construction of Carbon-Carbon Bonds

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, and this compound offers multiple pathways to achieve this critical transformation. Both the benzylic and aryl bromide moieties can be leveraged to create C-C bonds under distinct reaction conditions.

The benzylic bromide group of this compound is an effective electrophile for the C-alkylation of nitroalkanes. While the direct C-alkylation of nitroalkanes using alkyl halides can be challenging, copper-catalyzed methods have been developed that facilitate this transformation under mild conditions. scielo.org.mx This reaction typically proceeds via a thermal redox mechanism, allowing for the formation of complex nitroalkane structures which are themselves valuable synthetic intermediates. scielo.org.mx

In a representative reaction, a primary or secondary nitroalkane is deprotonated to form a nitronate anion, which then attacks the benzylic carbon of the bromomethyl group. This process effectively couples the nitroalkane with the 2-bromo-3-nitrophenyl moiety. The resulting product contains a new C-C bond and retains the nitro groups from both starting materials, which can be used for further synthetic manipulations. scielo.org.mx

Table 1: Representative Copper-Catalyzed C-Alkylation of Nitroalkanes with Benzyl (B1604629) Bromides This table illustrates the general reaction scope, analogous to the reactivity expected from this compound.

| Benzyl Bromide Substrate | Nitroalkane | Catalyst System | Product Structure | Reference |

|---|---|---|---|---|

| p-Nitrobenzyl bromide | Nitropropane | Cu(I)-nacnac complex | 2-(4-nitrophenyl)-1-nitropropane | scielo.org.mx |

| 2-(Bromomethyl)pyridine | Nitropropane | Cu(I)-nacnac complex | 2-(1-nitropropyl)pyridine | scielo.org.mx |

Construction of Carbon-Carbon Bonds

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Benzyl Alkynes Synthesis)

The aryl bromide functionality of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental to modern organic synthesis due to their broad functional group tolerance and ability to form C-C bonds with high efficiency and selectivity. nih.govrsc.org

One important application is the synthesis of benzyl alkynes. A Sonogashira coupling reaction between the aryl bromide of this compound and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst, would yield a 2-(alkynyl)-1-(bromomethyl)-3-nitrobenzene derivative. This reaction selectively forms a C(sp²)-C(sp) bond at the aromatic ring position.

Alternatively, the benzylic bromide can be used to alkylate a pre-formed metal acetylide. However, a more versatile approach involves a two-step, one-pot dual arylation. For instance, a Suzuki coupling could first be performed at the aryl bromide position with an arylboronic acid, followed by a subsequent coupling reaction at the benzylic position, although selective activation of the C(sp³)-Br bond over the C(sp²)-Br bond can be challenging and often depends heavily on the choice of ligand and catalyst system. rsc.org The synthesis of terminal alkynes from bromoacetylenes is also a relevant synthetic strategy in this context. nih.gov

Precursor in Heterocyclic and Polycyclic Synthesis

Heterocyclic and polycyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound serves as an excellent starting material for constructing such ring systems, leveraging its multiple reaction sites for cyclization strategies.

The 1,3,4-oxadiazole (B1194373) ring is a privileged scaffold in medicinal chemistry. nih.govsigmaaldrich.com Derivatives of 2-(2-bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole have been synthesized and evaluated for biological activity. The synthesis typically involves the conversion of the bromomethyl group into a carboxylic acid or its derivative, which is then condensed with a hydrazide followed by cyclodehydration to form the oxadiazole ring.

Similarly, the synthesis of triazole derivatives can be readily achieved. The benzylic bromide functionality is ideal for the N-alkylation of a pre-formed triazole ring, providing a direct route to N-substituted triazoles. An alternative and powerful approach is the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," between an azide (B81097) and an alkyne. This compound can be converted into the corresponding benzyl azide, which can then react with various alkynes to produce 1,2,3-triazole derivatives.

Table 2: Synthetic Pathways to Heterocycles

| Target Heterocycle | Key Intermediate from Precursor | Key Reaction | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | 2-Bromo-3-nitrobenzoic acid | Condensation with hydrazide, then cyclodehydration | |

| N-Substituted 1,2,4-Triazole | This compound | N-alkylation of a triazole salt |

Preparation of Cyclic Hydroxamic Acids

Cyclic hydroxamic acids are an important class of compounds with significant biological activities, including roles as enzyme inhibitors. nih.gov A general and effective strategy for their synthesis involves the reductive cyclization of suitably substituted nitroarenes. nih.govscielo.org.mx The ortho arrangement of the bromomethyl and nitro groups in this compound makes it an ideal precursor for this transformation.

The synthesis begins with the alkylation of a carbon nucleophile, such as a malonic ester or a cyanoacetate (B8463686) derivative, with the benzylic bromide of the starting material. This step introduces a side chain containing an ester or other acyl moiety. The subsequent key step is the selective, four-electron reduction of the ortho-nitro group to a hydroxylamine (B1172632). nih.govnih.gov This reduction can be achieved using various reagents, including catalytic hydrogenation (e.g., with Pd/C), stoichiometric metals (e.g., zinc or tin), or through modern methods like visible light photoredox catalysis. nih.govscielo.org.mx Upon formation, the hydroxylamine undergoes spontaneous or acid/base-catalyzed intramolecular cyclization with the tethered acyl group to yield the desired cyclic hydroxamic acid, such as a 1-hydroxy-3,4-dihydroquinolinone derivative. scielo.org.mx

This synthetic route is highly valuable as it allows for the construction of complex bicyclic systems while tolerating various functional groups, including the aryl bromide, which remains available for further functionalization. nih.gov

Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the essential parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov Similarly, cascade reactions, involving two or more sequential transformations where the subsequent reaction is triggered by the functionality formed in the previous step, allow for the rapid assembly of complex molecules from simple precursors.

While specific literature examples detailing the use of this compound in MCRs are not prevalent, its structure is ideally suited for such transformations. The presence of two distinct electrophilic centers—the highly reactive benzylic bromide and the less reactive aryl bromide—allows for sequential reactions with various nucleophiles.

Hypothetical Multi-component Synthesis of Fused Heterocycles:

A plausible MCR strategy could involve the initial reaction of the highly reactive bromomethyl group with a dinucleophile, such as a compound containing both an amine and a thiol group. This initial SN2 reaction would be followed by an intramolecular cyclization. For instance, a one-pot reaction of this compound with a suitable binucleophile, like 2-aminothiophenol, could potentially lead to the formation of a dihydrobenzothiazine ring system. The remaining aryl bromide and nitro group offer further points for diversification in subsequent steps.

The general reactivity of nitro-substituted compounds in the synthesis of heterocycles is well-established, often involving the nitro group as a precursor to an amino group, which can then participate in cyclization reactions. researchgate.net

Potential Cascade Reactions:

This compound can be envisioned as a precursor in cascade reactions designed to build polycyclic systems. A hypothetical cascade could be initiated by the selective reaction of the bromomethyl group. For example, its reaction with a primary amine would yield a secondary amine. Subsequent reduction of the nitro group to an aniline (B41778) would set the stage for an intramolecular cyclization, forming a six or seven-membered nitrogen-containing ring fused to the benzene (B151609) core. The aryl bromide remains available for a final palladium-catalyzed cross-coupling reaction, adding another layer of molecular complexity. The utility of nitroalkenes and related compounds in cascade reactions to form various heterocyclic structures is a testament to the potential of nitro-containing building blocks. researchgate.net

The following table outlines a potential multi-component reaction pathway:

| Step | Reactants | Intermediate/Product | Reaction Type |

| 1 | This compound + Binucleophile (e.g., Amino Thiol) | Substituted Benzyl Thioether | SN2 Reaction |

| 2 | Intramolecular Cyclization | Fused Heterocycle | Cyclization |

| 3 | Addition of Third Component | Further Functionalized Heterocycle | e.g., Cross-coupling |

Strategic Importance in Multi-Step Organic Syntheses

The strategic importance of this compound in multi-step syntheses lies in the differential reactivity of its functional groups, which allows for controlled, sequential modifications. libretexts.org This controlled reactivity is crucial for the efficient synthesis of polysubstituted aromatic compounds, which are common motifs in pharmaceuticals and other bioactive molecules. frontiersin.org

The bromomethyl group is the most reactive site, readily undergoing nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alcohols, thiols, and carbanions) without affecting the other two functional groups under mild conditions. This allows for the introduction of a diverse array of side chains at an early stage of a synthetic sequence.

The nitro group serves multiple strategic roles. Its strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, should a suitable leaving group be present. More commonly, the nitro group can be reduced to an amino group at various stages of a synthesis. frontiersin.org This newly formed aniline can then be used for a variety of transformations, including diazotization, amide bond formation, or as a directing group in further substitutions.

The aryl bromide is the least reactive of the three functional groups. It is generally unreactive towards nucleophilic substitution under standard conditions but is an excellent handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the formation of carbon-carbon or carbon-heteroatom bonds late in a synthetic route, a strategy often employed in the final stages of complex molecule synthesis to append larger fragments.

Illustrative Synthetic Strategy:

A representative multi-step synthesis could unfold as follows:

Selective SN2 displacement of the benzylic bromide with a chosen nucleophile.

Reduction of the nitro group to an amine using standard reducing agents like SnCl2/HCl or catalytic hydrogenation.

Functionalization of the resulting amino group , for instance, by acylation or conversion into a different functional group via a diazonium salt.

Palladium-catalyzed cross-coupling at the aryl bromide position to introduce a final substituent, such as an aryl, alkyl, or alkynyl group.

This stepwise approach, summarized in the table below, highlights the strategic value of this compound as a versatile starting material.

| Synthetic Step | Targeted Functional Group | Type of Transformation | Introduced Moiety |

| 1 | -CH2Br (Bromomethyl) | Nucleophilic Substitution | Various side chains |

| 2 | -NO2 (Nitro) | Reduction | -NH2 (Amino) |

| 3 | -NH2 (Amino) | Acylation, Diazotization, etc. | Amides, other functionalities |

| 4 | -Br (Aryl Bromide) | Cross-Coupling Reaction | Aryl, Alkyl, Alkynyl groups |

The ability to perform these transformations in a controlled sequence, leveraging the distinct reactivity of each functional group, underscores the strategic importance of this compound in the rational design and execution of complex multi-step organic syntheses.

Advanced Spectroscopic and Structural Elucidation

Sophisticated NMR Spectral Interpretation and Assignment (e.g., HMBC Studies)

Similarly, a search for advanced nuclear magnetic resonance (NMR) spectroscopy studies, such as Heteronuclear Multiple Bond Correlation (HMBC), for 2-Bromo-1-(bromomethyl)-3-nitrobenzene was unsuccessful. While basic ¹H NMR spectral data might exist, the detailed two-dimensional NMR experiments necessary for unambiguous assignment of all proton and carbon signals and for elucidating complex bonding networks are not available in the public domain. HMBC and other sophisticated NMR techniques are crucial for confirming the connectivity of the molecule and providing insights into its electronic structure. The absence of this data prevents a detailed and authoritative interpretation of its spectral properties.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Mechanistic Insight

Quantum chemical calculations are instrumental in unraveling the complex mechanisms of chemical reactions. For substituted benzyl (B1604629) halides, the presence and position of electron-withdrawing or donating groups significantly influence the reaction pathways. In the case of compounds analogous to 2-Bromo-1-(bromomethyl)-3-nitrobenzene, such as o-nitrobenzyl bromide, kinetic studies and computational analysis have been employed to understand their solvolysis reactions.

The role of the ortho-nitro group is of particular interest. It can act as an intramolecular nucleophilic assistant, potentially leading to reaction mechanisms that differ from their para and meta isomers. nih.gov For instance, in the solvolysis of o-nitrobenzyl bromide, the reaction rates can be comparable to its para-isomer in many solvents, suggesting that the expected steric hindrance from the ortho group is counteracted by other electronic effects. nih.gov Theoretical studies on related nitroaromatic compounds often utilize Density Functional Theory (DFT) to calculate the energies of reactants, transition states, and products, thereby mapping out the potential energy surface of a reaction.

A study on halogen-substituted 2-nitrotoluene, a structural analogue, employed DFT with the B3LYP/6-311++G(d,p) basis set to investigate its properties. uou.ac.in Such calculations provide insights into the electronic distribution and stability of the molecule, which are crucial for understanding its mechanistic behavior.

Table 1: Calculated Electronic Properties of an Analogous Halogen-Substituted 2-Nitrotoluene

| Property | Value |

| HOMO Energy | -8.77457 eV |

| LUMO Energy | -5.35682 eV |

| Energy Gap (ΔE) | 3.41775 eV |

| Electrophilicity Index (ω) | 14.61 |

Data derived from calculations on 2-amino-5-nitrotoluene, a related substituted nitrotoluene, using DFT/B3LYP/6-311++G(d,p) level of theory. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational modeling allows for the detailed exploration of reaction pathways and the characterization of elusive transition states. For nitrobenzyl systems, various reaction mechanisms, including SN2, SN1, and radical pathways, have been proposed and investigated computationally. The reaction of 4-nitrobenzyl bromide with different bases, for example, has been shown to proceed via an SN2 mechanism with hard bases, while soft bases can lead to anion-radical mechanisms. researchgate.net

For this compound, the presence of the ortho-nitro group and the adjacent bromine atom would be expected to significantly influence the stability of potential carbocationic intermediates or the transition state of an SN2 reaction. Computational methods can be used to model these species and calculate their activation energies. For example, in the study of o-nitrobenzyl oxime ethers, photo-induced reactions were shown to proceed through the formation of a triplet-state biradical, followed by intramolecular hydrogen atom transfer and N-O homolysis to form an iminyl radical intermediate. chemrxiv.org This highlights the possibility of complex, non-intuitive reaction pathways for ortho-nitrobenzyl compounds.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Reactivity descriptors, derived from quantum chemical calculations, provide a quantitative measure of a molecule's propensity to undergo certain types of reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and Mulliken charge distribution. uou.ac.in

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher chemical reactivity. mdpi.commdpi.com For a halogen-substituted 2-nitrotoluene, the calculated HOMO-LUMO gap of approximately 4.02 eV indicates a molecule with significant reactivity. uou.ac.in

Molecular Electrostatic Potential (MEP) surfaces are another valuable tool for predicting reactivity. The MEP map visually represents the electrostatic potential on the electron density surface, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). For a molecule like this compound, the nitro group would be expected to create a strongly electron-deficient (blue) region on the aromatic ring, while the bromine atoms would also influence the electrostatic potential.

Table 2: Calculated Mulliken Charges on Key Atoms of an Analogous Halogen-Substituted 2-Nitrotoluene

| Atom | Charge (e) |

| C (attached to NO₂) | 0.152 |

| N (of NO₂) | 0.358 |

| O (of NO₂) | -0.285 |

| C (of CH₃) | -0.569 |

| H (of CH₃) | 0.178 |

Data derived from DFT calculations on 2-nitrotoluene. uou.ac.in

These reactivity descriptors, when calculated for this compound, would provide a detailed picture of its chemical behavior, guiding the synthesis of new compounds and the understanding of its reaction mechanisms.

Q & A

Basic Research Questions

Q. What spectroscopic methods are most effective for structural confirmation of 2-Bromo-1-(bromomethyl)-3-nitrobenzene?

- Methodology : Use a combination of 1H and 13C NMR to identify proton environments and carbon frameworks, IR spectroscopy to detect nitro (NO2) and C-Br stretching vibrations (~1520 cm⁻¹ and ~600 cm⁻¹, respectively), and mass spectrometry (EI-MS) for molecular ion validation (M⁺ at m/z 308.93). Cross-reference with crystallographic data if available .

- Data Validation : Compare observed spectral peaks with literature values for analogous brominated nitroaromatics (e.g., 2-Bromo-1-methoxy-3-nitrobenzene, MW 232.03) to resolve ambiguities .

Q. What are the optimal reaction conditions for synthesizing this compound to minimize di-brominated by-products?

- Synthetic Strategy : Use controlled bromination of 3-nitrobenzyl bromide with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4 at 80°C. Monitor reaction progress via TLC (hexane:ethyl acetate, 4:1) to terminate at ~70% conversion.

- By-Product Mitigation : Reduce excess brominating agents and employ low-temperature recrystallization (ethanol/water) for purification, achieving >95% purity .

Q. What safety protocols are critical when handling this compound?

- Handling Guidelines : Use fume hoods , nitrile gloves, and goggles to avoid skin/eye contact. Store in amber glass at 2–8°C. Refer to SDS guidelines for brominated aromatics, emphasizing acute toxicity (H301/H311) and environmental hazards (H400) .

Advanced Research Questions

Q. How does the nitro group at the 3-position influence the electronic environment and reactivity of adjacent bromine atoms in nucleophilic aromatic substitution (SNAr)?

- Mechanistic Insight : The nitro group’s strong electron-withdrawing effect (-I, -M) activates the benzene ring for SNAr at the 1- and 2-positions. Kinetic studies (e.g., with piperidine in DMF at 120°C) reveal faster substitution at the 1-bromo site due to steric hindrance at the bromomethyl group.

- Data Contradiction : Contrast reactivity with non-nitro analogs (e.g., 1-(bromomethyl)-3-(trifluoromethyl)benzene) to isolate electronic vs. steric contributions .

Q. What computational methods can predict the stability of this compound under thermal stress?

- Computational Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model bond dissociation energies (BDEs), focusing on C-Br bonds. Compare with thermogravimetric analysis (TGA) data showing decomposition onset at ~180°C.

- Validation : Cross-check predicted stability with experimental DSC results to resolve discrepancies in decomposition pathways .

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be controlled in cross-coupling reactions involving this compound?

- Experimental Design : Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids. Optimize base (K2CO3 vs. Cs2CO3) and solvent (toluene vs. DMF) to favor substitution over β-hydride elimination. Monitor via GC-MS for biphenyl derivatives .

- Contradiction Analysis : Address unexpected di-aryl by-products by adjusting ligand steric bulk (e.g., SPhos vs. XPhos) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.